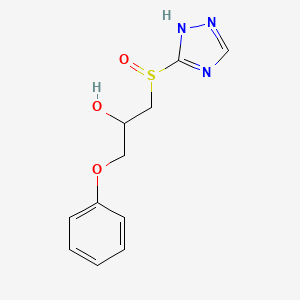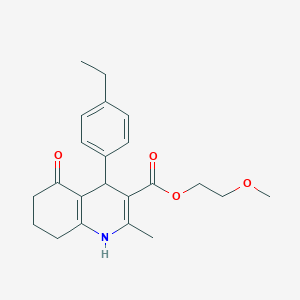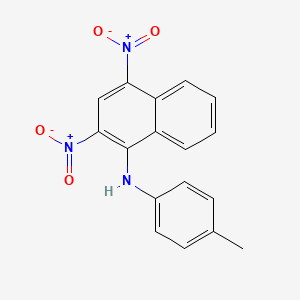
N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide, also known as AEMK, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEMK belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties. In
Aplicaciones Científicas De Investigación
N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide is its ability to inhibit the growth of cancer cells. Studies have shown that N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide has also been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide has been found to have various biochemical and physiological effects. Studies have shown that N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide can induce DNA damage and inhibit DNA repair mechanisms in cancer cells. N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide has also been found to alter the expression of genes involved in cell cycle regulation and apoptosis. In addition, N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide has been shown to modulate the activity of various signaling pathways involved in cancer progression and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide in lab experiments is its high purity and stability. N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide. Another direction is the investigation of the potential use of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide and to identify its molecular targets in cancer cells and other diseases. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide as a potential therapeutic agent.
In conclusion, N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide is a promising chemical compound with potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Its unique chemical and physical properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.
Métodos De Síntesis
The synthesis of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester, followed by the removal of the protecting group and the addition of methylamine. This method has been reported to yield N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide with a purity of up to 98%.
Propiedades
IUPAC Name |
N-(1-amino-1-oxopropan-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-8(12(15)17)16-13(18)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCUVGCMJDEBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5169083.png)

![N-cyclopropyl-1'-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5169099.png)
![3-[(3,4-dimethylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5169113.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5169124.png)
![dimethyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}terephthalate](/img/structure/B5169139.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B5169146.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5169150.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5169151.png)


![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5169174.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)